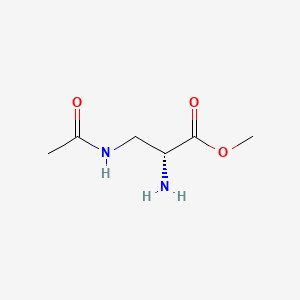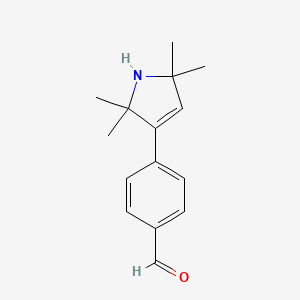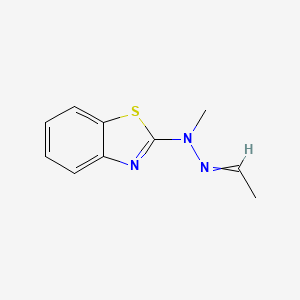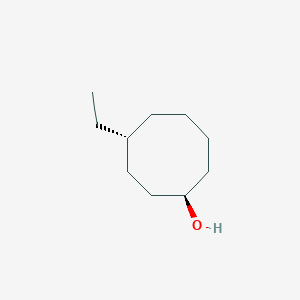
Diethylene glycol ethyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene glycol ethyl pentyl ether is an organic compound that belongs to the class of glycol ethers. It is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. This compound is known for its excellent solvent properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylene glycol ethyl pentyl ether can be synthesized through the O-alkylation of ethanol with ethylene oxide units, followed by distillation . The reaction typically involves the use of a catalyst such as silicotungstic acid and is carried out under high-pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the partial hydrolysis of ethylene oxide. Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced . The resulting product is two ethylene glycol molecules joined by an ether bond.
Análisis De Reacciones Químicas
Types of Reactions: Diethylene glycol ethyl pentyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base, forming salts with strong acids and addition complexes with Lewis acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, oxidizing agents, and bases. For example, it reacts violently with strong oxidizing agents .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, it can form addition complexes with Lewis acids or undergo oxidation to produce various glycol derivatives .
Aplicaciones Científicas De Investigación
Diethylene glycol ethyl pentyl ether has a wide range of scientific research applications. It is used as a solvent in the preparation of nitrocellulose, resins, and adhesives . Additionally, it is utilized as a scrubbing medium to absorb carbonyl sulfide (COS), an impurity in petroleum refineries . In the pharmaceutical industry, it is employed as a solubilizer and penetration enhancer for drug delivery systems .
Mecanismo De Acción
The mechanism of action of diethylene glycol ethyl pentyl ether involves its ability to act as a solvent and penetration enhancer. It interacts with molecular targets such as acetylcholinesterase and uncharacterized lipoproteins, affecting their activity . This compound’s hygroscopic nature allows it to enhance the solubility and absorption of various substances.
Comparación Con Compuestos Similares
Similar Compounds:
- Diethylene glycol monoethyl ether
- Diethylene glycol diethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monobutyl ether
Uniqueness: Diethylene glycol ethyl pentyl ether is unique due to its specific molecular structure, which provides excellent solvent properties and hygroscopic nature. Compared to similar compounds, it offers better solubility and penetration enhancement, making it highly valuable in various industrial and pharmaceutical applications .
Propiedades
Fórmula molecular |
C11H24O3 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-[2-(2-ethoxyethoxy)ethoxy]pentane |
InChI |
InChI=1S/C11H24O3/c1-3-5-6-7-13-10-11-14-9-8-12-4-2/h3-11H2,1-2H3 |
Clave InChI |
HQDGQKLBDFTNEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)






![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
